2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide
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Description
2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
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Biological Activity
The compound 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide (CAS Number: 1251597-02-0) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to summarize the available research on its biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.
- Molecular Formula : C21H19FN4O4S
- Molecular Weight : 442.5 g/mol
- Structure : The compound features a pyrido-thiadiazin core with fluorophenyl and toluidine substituents.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antiproliferative properties against cancer cell lines. Studies have indicated that it may exhibit significant activity against various types of cancer cells.
The mechanisms underlying the biological activity of this compound are still under investigation. However, related compounds have been shown to affect various cellular pathways:
- Inhibition of Cell Cycle Progression : Some compounds in this class have been reported to induce cell cycle arrest in the G2/M phase.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound inhibited cell proliferation in breast and lung cancer cell lines.
-
In Vivo Studies : Preliminary animal studies indicated potential efficacy in tumor reduction when administered in specific dosages.
- Findings : Tumor growth was significantly reduced in xenograft models treated with related compounds.
- Mechanistic Insights : Further mechanistic studies revealed that these compounds might interact with key signaling pathways involved in cancer progression, including apoptosis and cell cycle regulation.
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-15-7-9-17(10-8-15)24-20(27)13-25-14-26(18-5-2-4-16(22)12-18)21-19(30(25,28)29)6-3-11-23-21/h2-12H,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLWPFRDAAIAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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